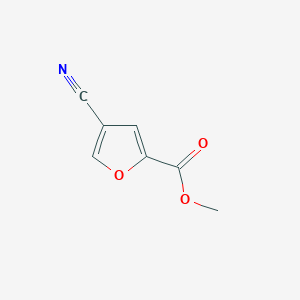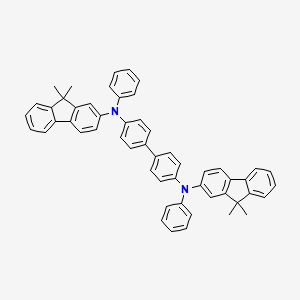
4-(1H-imidazol-1-yl)piperidine dihydrochloride
Übersicht
Beschreibung
The compound "4-(1H-imidazol-1-yl)piperidine dihydrochloride" is a derivative of imidazole and piperidine, which are heterocyclic compounds with applications in medicinal chemistry. Imidazole derivatives are known for their role in the synthesis of pharmaceuticals and exhibit a range of biological activities. Piperidine derivatives are also significant in drug design, often serving as building blocks for compounds with various pharmacological properties .
Synthesis Analysis
The synthesis of imidazole-piperidine derivatives typically involves multi-step reactions, including nucleophilic substitution, hydrogenation, and halogenation. For instance, a three-step synthesis process has been reported for a related compound, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, which is a key intermediate in the synthesis of Crizotinib. This process includes nucleophilic aromatic substitution, hydrogenation, and iodination, with optimization required for successful scale-up . Another synthesis method involves arylation of azoles with bromopyridines followed by reduction of the pyridine ring .
Molecular Structure Analysis
The molecular structure of imidazole-piperidine derivatives has been studied using various techniques, including crystallography and computational methods. For example, the crystal structure of a related compound, N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, has been determined, revealing planar benzothiazol and imidazol rings with a dihedral angle between them, and a chair conformation for the piperidin ring . Density Functional Theory (DFT), molecular docking, and spectroscopic methods such as FT-IR, FT-Raman, and NMR have also been employed to investigate the molecular structure and electronic properties of these compounds .
Chemical Reactions Analysis
Imidazole-piperidine derivatives participate in various chemical reactions that are essential for their biological activity and pharmacological effects. The reactivity of these compounds can be influenced by the presence of substituents on the imidazole and piperidine rings, which can affect their binding affinity to biological targets. For example, 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole-piperidine derivatives, such as solubility, melting point, and stability, are crucial for their application in drug development. These properties are often characterized during the synthesis and optimization of new compounds. Theoretical calculations, including those for molecular electrostatic potential (MEP), dipole moment, polarizability, and hyperpolarizability, provide insights into the chemical activity, stability, and charge distribution of these molecules . Additionally, the affinity of these compounds for various receptors, such as GABAA and opioid receptors, is determined through in vitro assays, which are indicative of their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
-
Pharmacology
- Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
- Imidazole has become an important synthon in the development of new drugs .
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
-
Anti-inflammatory
- 4- (1H-imidazol-2-yl)-1- [ (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]piperidine possesses anti-inflammatory properties.
- It can be used to treat various inflammatory disorders, such as arthritis, asthma, and inflammatory bowel disease.
-
Antibacterial
-
Anticancer
-
Antitubercular
-
Antifungal
-
Analgesic
-
Anti-HIV
-
Antipyretic
-
Antioxidant
-
Anti-amoebic
-
Antihelmintic
Safety And Hazards
Eigenschaften
IUPAC Name |
4-imidazol-1-ylpiperidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-3-9-4-2-8(1)11-6-5-10-7-11;;/h5-9H,1-4H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMGDHFNKMMBJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00849658 | |
| Record name | 4-(1H-Imidazol-1-yl)piperidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-1-yl)piperidine dihydrochloride | |
CAS RN |
403492-40-0 | |
| Record name | 4-(1H-Imidazol-1-yl)piperidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3028848.png)

![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3028850.png)


![5-Azaspiro[3.5]nonan-8-one](/img/structure/B3028858.png)

![4-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3028860.png)





